2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Once the indole core is prepared, it undergoes further functionalization to introduce the sulfonyl and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to specific biological effects . The sulfonyl and acetamide groups further enhance the compound’s binding affinity and specificity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-chlorophenyl)acetamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and acetamide groups, along with the indole core, allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-18-9-3-1-7-16(18)13-27-14-22(17-8-2-6-12-21(17)27)31(29,30)15-23(28)26-20-11-5-4-10-19(20)25/h1-12,14H,13,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDHPVXKYIGWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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